Mycalolide-B
Vue d'ensemble
Description
Mycalolide-B is a novel marine natural product isolated from the marine sponge of the genus Mycale. It is a macrolide antibiotic with a tris-oxazole structure and a molecular formula of C52H74N4O17. This compound is known for its potent cytotoxic activity and its ability to selectively inhibit actin-myosin interactions .
Applications De Recherche Scientifique
Mycalolide-B has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Mycalolide-B is a marine natural product that primarily targets actin , a protein that plays a crucial role in maintaining the structure and integrity of cells . It binds to actin in a 1:1 molar ratio .
Mode of Action
This compound interacts with its target, actin, by selectively and completely depolymerizing F-actin to G-actin . This mechanism of action is distinct from that of cytochalasins . Unlike cytochalasins, this compound inhibits actin-activated Mg^2+ -ATPase from rabbit skeletal muscle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the actin polymerization pathway . By depolymerizing F-actin to G-actin, this compound disrupts the dynamic equilibrium of the actin cytoskeleton . This leads to downstream effects such as the inhibition of cell motility and the impairment of cellular processes that depend on actin, such as the formation of invadopodia .
Pharmacokinetics
Its solubility in dmso, methanol, or isopropanol suggests that it may have good bioavailability .
Result of Action
The action of this compound results in a rapid collapse of the actin cytoskeleton in cells . This leads to the inhibition of cell motility and the impairment of cellular processes that depend on actin . For example, it has been shown to inhibit the invasion of the extracellular matrix (ECM) by cancer cells by inhibiting invadopodia-mediated ECM degradation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Ca^2+ can affect its ability to inhibit ATP-induced contraction and Mg^2+ -ATPase activity . .
Analyse Biochimique
Biochemical Properties
Mycalolide-B is a specific inhibitor of actomyosin ATPase . It interacts with actin, a crucial protein in the maintenance of cellular structure and function . This compound inhibits ATP-induced contraction and Mg2±ATPase activity in the absence of Ca2+ . This interaction with actin and its subsequent effects on ATPase activity highlight the significant role of this compound in biochemical reactions .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been shown to cause a rapid collapse of the actin cytoskeleton in ovarian cancer cells . This collapse impairs cancer cell motility and invasion of the extracellular matrix (ECM) by inhibiting invadopodia-mediated ECM degradation . Thus, this compound influences cell function significantly, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits polymerization of G-actin and severs F-actin by binding to actin’s barbed end cleft . This binding interaction with biomolecules leads to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the effects of cytochalasin B were reversible, but not those of this compound . This suggests that actin filaments work as a track of cytoplasmic streaming and as a cytoskeleton to maintain the transvacuolar strand .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound can suppress proliferation, migration, and invasion of breast and ovarian cancer cells at low nanomolar doses .
Metabolic Pathways
This compound is involved in significant metabolic pathways. It interacts with actin and influences the actin cytoskeleton, a critical component of cellular metabolism .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are closely tied to its interaction with actin. It has been shown to rapidly block retrograde transport in the axon and nerve terminal without affecting anterograde transport .
Subcellular Localization
This compound’s subcellular localization is influenced by its interaction with actin. It has been shown to cause a rapid collapse of the actin cytoskeleton in ovarian cancer cells , suggesting a significant effect on its activity or function in specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mycalolide-B can be synthesized through a series of complex organic reactions. One of the key steps involves the cross olefin metathesis reaction between a tris-oxazole fragment and a side-chain fragment . The synthetic route typically includes the preparation of the C7–C35 fragment, which is then coupled with other fragments to form the complete molecule .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. Currently, it is primarily obtained through extraction from marine sponges, followed by purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Mycalolide-B undergoes several types of chemical reactions, including:
Depolymerization: It depolymerizes F-actin to G-actin.
Inhibition of ATPase Activity: It inhibits actin-activated Mg2±ATPase activity.
Common Reagents and Conditions:
Depolymerization: this compound binds to actin in a 1:1 molar ratio, leading to the depolymerization of F-actin.
Inhibition of ATPase Activity: It inhibits ATP-induced contraction and Mg2±ATPase activity in the absence of Ca2+.
Major Products Formed:
Depolymerization: The major product formed is G-actin.
Comparaison Avec Des Composés Similaires
Cytochalasin D: Both Mycalolide-B and cytochalasin D inhibit actin polymerization, but they do so through different mechanisms.
Tolytoxin: A macrolide isolated from cyanobacteria with a similar chemical structure and effect as this compound.
Aplyronine A: Another macrolide with effects similar to those of this compound.
Bistheonellide A: A dimeric macrolide that depolymerizes F-actin and sequesters G-actin.
Swinholide A: A macrolide with a structure and effects similar to those of bistheonellide A.
Uniqueness of this compound: this compound is unique due to its specific binding to actin and its ability to selectively depolymerize F-actin without affecting other cellular processes. This specificity makes it a valuable tool in scientific research and a potential therapeutic agent .
Propriétés
IUPAC Name |
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14-,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMLFOHENLMIN-RKRPCCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N4O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1027.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122752-21-0 | |
Record name | Mycalolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122752210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Mycalolide-B within cells?
A1: this compound directly targets actin, a crucial protein responsible for maintaining cell shape and facilitating various cellular processes. [, , , , , , , ]
Q2: How does this compound interact with actin?
A2: this compound binds to the barbed end of actin filaments, preventing the addition of new actin monomers and ultimately leading to filament depolymerization. [, , , , , , ]
Q3: Does this compound sever existing actin filaments?
A3: Yes, in addition to inhibiting polymerization, this compound exhibits actin-severing activity, although this effect may be weaker compared to other actin-depolymerizing agents like cytochalasin D. [, , ]
Q4: What are the downstream consequences of this compound-mediated actin depolymerization?
A4: this compound treatment can disrupt various cellular processes dependent on the actin cytoskeleton. This includes:
- Inhibition of cell motility and invasion: this compound effectively reduces cell migration and invasion of the extracellular matrix by disrupting the formation of actin-based protrusions like lamellipodia and invadopodia. [, , , , , ]
- Disruption of intracellular transport: this compound has been shown to abolish retrograde axonal transport, a process crucial for transporting cellular components within neurons, by dissociating the dynactin complex, which relies on actin for its function. []
- Alterations in cell morphology and adhesion: Treatment with this compound can lead to cell rounding and detachment due to the disruption of actin filaments essential for maintaining cell shape and adhesion to the extracellular matrix. [, , , ]
- Changes in intracellular signaling: By disrupting the actin cytoskeleton, this compound can indirectly affect intracellular signaling pathways that rely on actin organization for proper localization and function. [, , , ]
Q5: Are the effects of this compound on actin reversible?
A5: Studies suggest that this compound's depolymerizing effect on actin is irreversible, unlike some other actin inhibitors. []
Q6: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C40H70N2O10, and its molecular weight is 739.0 g/mol. [, ]
Q7: Is there spectroscopic data available for this compound?
A8: Yes, spectroscopic data, including NMR and MS analysis, has been used to characterize this compound. [] Specific details about these data points would be found within the primary research articles.
Q8: How does modifying the structure of this compound affect its activity?
A8: Research into synthetic this compound analogs has revealed key structural elements crucial for its activity. For example:
- The side chain of this compound plays a crucial role in its interaction with actin. [, , , ] Modifications to this region can significantly impact its ability to inhibit actin polymerization and sever filaments.
- Truncated derivatives of this compound, specifically targeting the actin-binding tail region, have demonstrated potent inhibition of cancer cell motility and invasion. [, ] This highlights the potential for developing smaller, synthetically tractable analogs with improved pharmacological properties.
- Hybridization of this compound with other actin-binding compounds, such as aplyronine A, has been explored to modulate its activity and cytotoxicity. []
Q9: What cell-based models have been used to study this compound?
A9: Various cell lines have been utilized to investigate the effects of this compound, including:
- Cancer cell lines: HER2-positive breast and ovarian cancer cell lines (SKBR3, SKOV3, HCC1954) [, , ], human lung cancer cells (A549) [], human leukemia cells (HL-60), human epithelial carcinoma cells (HeLa S3) [], and human pancreatic cancer cells [].
- Other cell types: Rat platelets [], Vero cells (for studying canine distemper virus replication) [], rat cremaster arterioles [, ], primary human monocytes and THP-1 cells (for studying immune responses) [, ], and INT 407 cells (for studying Campylobacter jejuni invasion) [].
Q10: What in vivo models have been used to study this compound?
A10: Research has employed several in vivo models to investigate this compound, including:
- Rodent models of hypertension: Studies in rat cremaster arterioles have examined the compound's effects on inward remodeling associated with hypertension. [, ]
- Tumor xenograft models: this compound's anti-tumor activity and ability to suppress metastasis have been investigated in xenograft models of HER2-positive cancers. []
Q11: Have there been any clinical trials involving this compound?
A11: To date, there are no published reports of clinical trials involving this compound.
Q12: What is known about the toxicity of this compound?
A12: While this compound displays potent biological activity, it also exhibits cytotoxicity.
- The cytotoxic effects of this compound can vary depending on the cell type and concentration used. [, , , ]
- Studies suggest that this compound induces caspase-dependent apoptosis in certain cancer cell lines. []
Q13: What are the potential therapeutic applications of this compound?
A13: The potent effects of this compound on actin dynamics and its demonstrated activity in preclinical models highlight its potential therapeutic applications:
- Cancer therapy: this compound's ability to inhibit cancer cell invasion and metastasis suggests it could be developed as an anti-metastatic agent. [, , , ]
- Inflammatory diseases: Given the role of actin in immune cell function, this compound could be investigated for its potential to modulate inflammatory responses. [, ]
- Cardiovascular diseases: this compound's effects on vascular remodeling in animal models warrant further exploration for potential applications in treating cardiovascular diseases. [, , ]
Q14: What are the challenges associated with developing this compound as a therapeutic agent?
A14: Several challenges need to be addressed before this compound can be translated into a clinically viable drug:
- Cytotoxicity: The compound's inherent cytotoxicity needs to be carefully managed through targeted drug delivery approaches or the development of less toxic analogs. [, ]
- Stability and formulation: Strategies to improve the stability, solubility, and bioavailability of this compound are crucial for its successful formulation and delivery. []
- Drug resistance: As with many anti-cancer agents, the potential for resistance development needs to be explored, and strategies to overcome resistance should be investigated. []
Q15: What are the future directions for research on this compound?
A15: Future research efforts should focus on:
- Optimizing this compound analogs: Developing analogs with improved potency, selectivity, and reduced toxicity is essential for therapeutic development. [, , ]
- Investigating drug delivery systems: Targeted drug delivery strategies, such as antibody-drug conjugates, could help deliver this compound specifically to cancer cells, minimizing off-target effects. []
- Exploring combination therapies: Combining this compound with existing anti-cancer or anti-inflammatory agents could enhance its efficacy and potentially overcome drug resistance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.